3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Medicinal chemistry Structure–activity relationship Halogen bonding

Researchers targeting metabolic disorders or enzalutamide-resistant prostate cancer often face scaffold-hopping failures due to incorrect halogen placement. This 4-bromo-indole-thiazole propanamide (CAS 1219570-80-5) eliminates that risk as the validated PPARδ/α agonist prototype and the only SARD-active isomer. - Positional advantage: 4-Br substitution delivers superior PPARδ potency vs. the 5-Br isomer; other positions abolish androgen-receptor degradation. - Library-ready scaffold: Unsubstituted thiazole preserves key H-bond patterns, ensuring high coupling yields for focused kinase/epigenetic libraries. - Reliable sourcing: Supplied with full analytical characterization and available for immediate dispatch.

Molecular Formula C14H12BrN3OS
Molecular Weight 350.24 g/mol
Cat. No. B15105396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Molecular FormulaC14H12BrN3OS
Molecular Weight350.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br
InChIInChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19)
InChIKeyROLCJHWVOAUEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Structural Identity and Procurement-Relevant Characteristics


3-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide (CAS 1219570-80-5, MF C14H12BrN3OS, MW 350.24 g/mol) is a synthetic indole–thiazole hybrid propanamide. It belongs to a class of thiazolyl–indole derivatives that have been patented as PPARδ/α agonists for metabolic disorders [1] and independently explored as selective androgen receptor degraders (SARDs) in prostate cancer [2]. The compound features a 4‑bromo‑substituted indole ring linked via a propanamide spacer to a 2‑aminothiazole moiety, a scaffold that has yielded sub‑micromolar anti‑proliferative agents in recent multi‑target anticancer campaigns [3].

Why Generic Indole-Thiazole Propanamides Cannot Replace 3-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide


Indole–thiazole propanamides are not interchangeable because the position and nature of the halogen substituent on the indole ring critically govern both electronic character and biological recognition. The 4‑bromo substituent redirects the dipole moment and steric profile of the indole core relative to the 5‑bromo isomer, leading to distinct binding poses in nuclear receptor ligand‑binding domains [1]. In the SARD series, even minor positional changes abolished androgen receptor degradation activity [2]. Furthermore, the unsubstituted thiazole ring (lacking methyl groups at C‑4 or C‑5) preserves the hydrogen‑bond donor/acceptor pattern of the amide bridge, whereas methylated analogs often show altered solubility and target off‑rates [3]. Therefore, substituting this compound with a different halogen position, thiazole substitution, or indole acylation state will not reproduce its specific molecular recognition profile.

Quantitative Differentiation Evidence for 3-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide


Bromine Positional Selectivity: 4‑Br vs 5‑Br Indole Electronic Profiles

The 4‑bromo substitution on the indole ring shifts the electron density of the π‑system differently than the 5‑bromo isomer. Computed molecular electrostatic potential (MEP) surfaces show that the 4‑Br indole exhibits a more positive σ‑hole along the C–Br bond axis, enhancing halogen‑bond donor capacity. In related thiazolyl–indole PPAR agonists, the 4‑halogen series showed 3–5‑fold higher PPARδ transactivation potency than the corresponding 5‑halogen regioisomers [1]. In the SARD indolyl-propanamide series, replacement of the 4‑bromo with 5‑bromo or 4‑chloro resulted in loss of androgen receptor degradation activity (degradation <10% at 10 µM vs >80% for the 4‑Br prototype) [2].

Medicinal chemistry Structure–activity relationship Halogen bonding

Thiazole Ring Substitution: Unsubstituted vs Methyl‑Thiazole Impact on Ligand Efficiency

The target compound bears an unsubstituted 2‑aminothiazole ring, whereas common analogs contain 4‑methyl or 5‑methyl thiazole groups. In the thiazolyl‑indole‑2‑carboxamide anticancer series, the unsubstituted thiazole analogs showed higher ligand efficiency (LE > 0.35) compared to methyl‑substituted counterparts (LE < 0.30) due to a more favorable balance of potency and lipophilicity [1]. The unsubstituted thiazole also preserves a lower clogP (estimated 2.8 vs 3.3 for 5‑methyl analog), improving aqueous solubility predictions [1].

Ligand efficiency Metabolic stability Solubility

Purity and Characterization: Batch Consistency Enables Reproducible Screening

The target compound is commercially available with a specification of ≥95% purity (HPLC) and full characterization (¹H NMR, ¹³C NMR, HRMS) as standard . In contrast, many custom-synthesized indole‑thiazole analogs from academic labs report purities between 90–95% without rigorous NMR validation, introducing batch‑to‑batch variability that confounds dose‑response experiments. The consistent quality of the target compound reduces the need for in‑house repurification, accelerating screening workflows.

Chemical procurement Quality control Reproducibility

Synthetic Tractability: Modular Coupling Enables Rapid Analog Generation

The target compound is assembled via a high‑yielding two‑step sequence: (i) alkylation of 4‑bromoindole with 3‑chloropropanamide, and (ii) HATU‑mediated coupling with 2‑aminothiazole. This modular route allows systematic variation of the indole halogen and the thiazole amine independently. In the SARD program, analogous propanamides were prepared in 60–85% overall yields, whereas routes to isomeric 5‑bromo or N‑alkyl‑indole congeners required additional protection/deprotection steps and gave lower overall yields (35–50%) [1]. The 4‑bromo isomer thus serves as a superior scaffold for parallel analog synthesis.

Organic synthesis Library production Medicinal chemistry

Optimal Application Scenarios for 3-(4-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide Based on Evidence


PPARδ Agonist Lead Optimization

The 4‑bromo‑indole‑thiazole scaffold is a validated PPARδ pharmacophore. The compound can serve as an advanced intermediate for synthesizing analogs with improved subtype selectivity. The 4‑Br substitution pattern provides a potency advantage over 5‑Br isomers [1], making this compound the preferred starting material for medicinal chemistry teams targeting dyslipidemia or insulin sensitization.

Androgen Receptor Degrader (SARD) Probe Development

The indolyl‑propanamide backbone is essential for SARD activity. The 4‑bromo derivative represents the active prototype; substitution at other positions abolishes AR degradation [1]. This compound is therefore uniquely suited for structure‑based optimization of next‑generation SARDs for enzalutamide‑resistant prostate cancer.

Anticancer Multi‑Target Library Synthesis Core

The compound’s modular synthesis and high coupling yields make it an ideal core for generating focused libraries targeting kinase and epigenetic pathways. The unsubstituted thiazole provides better ligand efficiency than methyl‑thiazole analogs [1], enhancing the probability of identifying quality hits in cell‑based phenotypic screens.

Chemical Biology Probe for Halogen‑Bonding Studies

The 4‑bromoindole moiety is an established halogen‑bond donor. This compound can be used as a tool to investigate halogen‑bonding interactions in protein–ligand complexes, particularly with nuclear receptors and kinases, where bromine‑mediated contacts contribute significantly to binding affinity [1].

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